



Application Note: Flow Cytometry Analysis of PD-1 Receptor Occupancy by Ivonescimab

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Compound of Interest		
Compound Name:	NCI172112	
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Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] This dual-targeting mechanism is designed to inhibit PD-1 mediated immunosuppression while also blocking tumor angiogenesis, a key pathway for tumor growth.[2][4] A unique characteristic of Ivonescimab is its cooperative binding; the presence of VEGF enhances its binding affinity to PD-1, potentially increasing its avidity and activity within the tumor microenvironment where both targets are often co-expressed.[4][5][6]

Receptor Occupancy (RO) assays are critical pharmacodynamic (PD) tools in drug development, providing essential data on target engagement.[7][8][9] By quantifying the proportion of a specific cell surface receptor bound by a therapeutic agent, RO assays help inform dose selection, define pharmacokinetic/pharmacodynamic (PK/PD) relationships, and assess whether a drug has achieved its desired level of target engagement.[7][8][10] Flow cytometry is an ideal platform for RO assays due to its ability to perform rapid, single-cell analysis on heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[7][11][12]

This document provides a detailed protocol for measuring the receptor occupancy of Ivonescimab on the PD-1 receptor expressed on T lymphocytes using a competitive binding flow cytometry assay.



Principle of the Assay

The PD-1 receptor occupancy of Ivonescimab is determined using a competitive displacement assay. This method measures the amount of "free" or unoccupied PD-1 receptors on the cell surface after in vitro incubation with Ivonescimab.

The core principle involves:

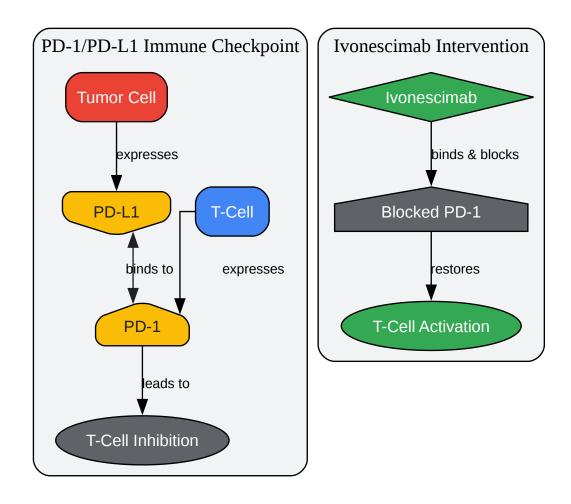
- Incubating PD-1-expressing cells with varying concentrations of unlabeled Ivonescimab.
- Ivonescimab binds to the PD-1 receptors.
- A fluorescently-labeled anti-PD-1 detection antibody, which competes for the same binding site as Ivonescimab, is added.
- The detection antibody can only bind to the PD-1 receptors that are not already occupied by lyonescimab.
- The Median Fluorescence Intensity (MFI) of the detection antibody is measured by flow cytometry. A lower MFI indicates fewer available binding sites, and therefore, higher receptor occupancy by Ivonescimab.

The percentage of receptor occupancy (%RO) is calculated by comparing the MFI of the test sample to the MFI of untreated (maximum binding) and fully saturated (minimum binding) controls.

Signaling Pathway and Assay Logic

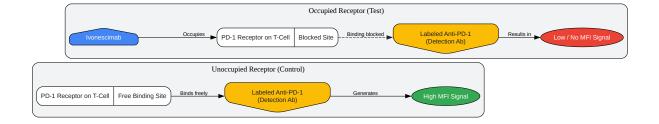
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the principle of the competitive binding assay used to measure receptor occupancy.





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Caption: Ivonescimab blocks the PD-1 receptor, preventing PD-L1 binding and T-cell inhibition.



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Caption: Principle of the competitive binding assay for measuring receptor occupancy.



Materials and Reagents

Reagent	Vendor	Catalog #
Ivonescimab (AK112)	MedchemExpress	HY-146055
Human TruStain FcX™ (Fc Block)	BioLegend	422302
PE Anti-Human CD279 (PD-1) Antibody (Clone: EH12.2H7)	BioLegend	329906
APC Anti-Human CD3 Antibody	BioLegend	300412
FITC Anti-Human CD8 Antibody	BioLegend	301006
Fixable Viability Dye eFluor™ 780	eBioscience	65-0865-14
Ficoll-Paque PLUS	Cytiva	17-1440-02
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)	In-house prep	N/A

Experimental Protocol

This protocol details the steps for an in vitro receptor occupancy assay using healthy donor PBMCs.

Cell Preparation

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated PBMCs twice with cold PBS.
- Perform a cell count and assess viability using a hemocytometer and Trypan Blue.



• Resuspend the cells in FACS buffer to a final concentration of 1×10^7 cells/mL.

Ivonescimab Incubation

- Prepare a serial dilution of Ivonescimab in FACS buffer. A suggested starting range is 0.01 μg/mL to 100 μg/mL.
- Aliquot 100 μ L of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
- Add the serially diluted Ivonescimab to the respective tubes.
- Include the following controls:
 - Unstained Control: Cells only.
 - Maximum Signal (0% RO): Cells with no Ivonescimab.
 - Minimum Signal (100% RO): Cells with a saturating concentration of unlabeled competing anti-PD-1 antibody (or a high concentration of Ivonescimab, e.g., 200 μg/mL).
- Incubate for 60 minutes at 4°C, protected from light.

Staining

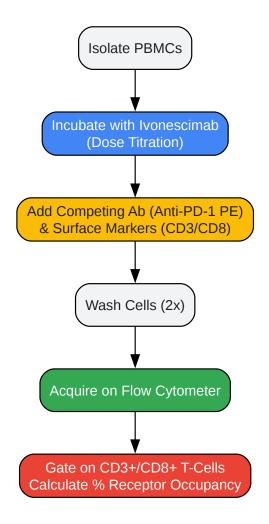
- Without washing, add the pre-titrated amount of PE-conjugated anti-PD-1 detection antibody to all tubes (except the unstained control).
- Add the surface marker antibody cocktail (Anti-CD3, Anti-CD8) and the fixable viability dye to all tubes.
- Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.
- Resuspend the final cell pellet in 300-500 μL of FACS buffer for acquisition.

Flow Cytometry Acquisition

Warm up and calibrate the flow cytometer using standardized beads.



 Acquire samples, collecting at least 100,000 events in the lymphocyte gate for robust analysis.



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Caption: Experimental workflow for the Ivonescimab PD-1 receptor occupancy assay.

Data Analysis

- Gating Strategy:
 - Gate on single cells using FSC-A vs FSC-H.
 - Gate on live cells using the viability dye.
 - Gate on lymphocytes using FSC-A vs SSC-A.



- Gate on T-cells (CD3+) and cytotoxic T-cells (CD3+/CD8+).
- Calculation of Receptor Occupancy:
 - Determine the Median Fluorescence Intensity (MFI) of the PE channel (PD-1) for the gated T-cell population in each sample.
 - Calculate the % Receptor Occupancy (%RO) using the following formula:[13]

%RO = [1 - ((MFI of Test Sample - MFI of Min Signal) / (MFI of Max Signal - MFI of Min Signal))] * 100

Example Data

The following table presents example data from an in vitro Ivonescimab PD-1 receptor occupancy assay performed on healthy donor PBMCs, focusing on the CD8+ T-cell population.

Ivonescimab Conc. (μg/mL)	PD-1 MFI (CD8+ T-Cells)	Calculated % Receptor Occupancy
0 (Max Signal)	4500	0%
0.01	4150	8.1%
0.1	3200	29.5%
1	1800	61.4%
10	650	87.5%
100	420	92.7%
200 (Min Signal)	400	100%

Note: Data are for illustrative purposes only.

Summary

This application note provides a comprehensive protocol for determining the PD-1 receptor occupancy of Ivonescimab by flow cytometry. The competitive binding assay described here is



a robust method for quantifying target engagement, a critical parameter for the preclinical and clinical development of antibody-based therapeutics. Accurate RO measurements are essential for establishing dose-response relationships and optimizing therapeutic strategies for novel agents like Ivonescimab.

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